hexyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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Overview
Description
Hexyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a hexyl ester group, a thiophene ring, and a tetrahydroindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Esterification: The carboxylic acid group on the indole core is esterified with hexanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Hexyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the hexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Amides, thioesters
Scientific Research Applications
Hexyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of novel materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of hexyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to its biological activities.
Comparison with Similar Compounds
Hexyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Similar structure but with a methyl ester group instead of a hexyl ester group.
Ethyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Similar structure but with an ethyl ester group instead of a hexyl ester group.
Propyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Similar structure but with a propyl ester group instead of a hexyl ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its physical properties, reactivity, and biological activities.
Properties
Molecular Formula |
C20H25NO3S |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
hexyl 3-methyl-4-oxo-6-thiophen-2-yl-1,5,6,7-tetrahydroindole-2-carboxylate |
InChI |
InChI=1S/C20H25NO3S/c1-3-4-5-6-9-24-20(23)19-13(2)18-15(21-19)11-14(12-16(18)22)17-8-7-10-25-17/h7-8,10,14,21H,3-6,9,11-12H2,1-2H3 |
InChI Key |
WIVNHSFEBUQTIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C |
Origin of Product |
United States |
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